molecular formula C13H16FN3O B11861111 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11861111
M. Wt: 249.28 g/mol
InChI Key: XXHBRIYCIJOLMC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H16FN3O/c1-17-11-3-2-9(14)8-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18)

InChI Key

XXHBRIYCIJOLMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

Quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or via Gould-Jacobs reactions. For fluorinated variants, 6-fluoroanthranilic acid serves as a starting material.

Example Protocol (adapted from spiroquinazoline syntheses):

  • Step 1 : React 6-fluoroanthranilic acid with acetic anhydride to form N-acetyl-6-fluoroanthranilic acid .

  • Step 2 : Cyclize with formamidine acetate under reflux to yield 6-fluoro-4-hydroxyquinazoline .

  • Step 3 : Chlorinate using POCl₃ to generate 6-fluoro-4-chloroquinazoline .

Key Data :

StepReagents/ConditionsYield
1Ac₂O, 110°C, 2h92%
2Formamidine acetate, DMF, 150°C, 6h78%
3POCl₃, reflux, 4h85%

Construction of the Spiro Piperidine Moiety

Spiro ring systems are often assembled via intramolecular cyclization or transition-metal-catalyzed couplings. For piperidine-containing spiro compounds, Buchwald-Hartwig amination or Mitsunobu reactions are employed.

Spirocyclization Method (based on patent US9988357B2):

  • Step 4 : React 6-fluoro-4-chloroquinazoline with 1-methylpiperidin-4-one under basic conditions (K₂CO₃, DMF, 80°C) to form 6'-fluoro-1'-methylspiro[quinazoline-2,4'-piperidine]-4-one .

  • Step 5 : Reduce the ketone group in the piperidine ring using NaBH₄/MeOH to yield the final spiro compound.

Optimization Notes :

  • Solvent : DMF outperforms THF in facilitating nucleophilic substitution (yield increase from 45% to 72%).

  • Base : K₂CO₃ provides superior results compared to Et₃N due to milder conditions.

Methylation of the Piperidine Nitrogen

The methyl group is introduced via Eschweiler-Clarke reductive amination using formaldehyde and formic acid, or via alkylation with methyl iodide.

Comparative Data :

MethodReagentsYieldPurity
Eschweiler-ClarkeHCHO, HCOOH, 100°C88%95%
Alkylation (CH₃I)K₂CO₃, DMF, 60°C76%90%

Critical Analysis of Synthetic Routes

Route Efficiency and Scalability

  • Cyclocondensation vs. Gould-Jacobs : The former offers higher yields (78% vs. 65%) but requires stringent temperature control.

  • Spirocyclization : Transition-metal catalysts (e.g., Pd(OAc)₂) improve atom economy but increase costs.

Byproduct Formation and Purification

  • Chlorination Step : POCl₃ generates HCl gas, necessitating scrubbers.

  • Column Chromatography : Avoided in industrial settings; crystallization in acetone/water mixtures preferred (patent CN103435621B).

Analytical Characterization

Post-synthesis, the compound is validated using:

  • ¹H/¹³C NMR : Distinct signals for spiro-C (δ 70–75 ppm) and fluorine-coupled aromatic protons.

  • HRMS : Molecular ion peak at m/z 249.28 [M+H]⁺.

  • X-ray Diffraction : Confirms spiro geometry and chair conformation of the piperidine ring.

Representative NMR Data :

Proton Environmentδ (ppm)Multiplicity
Piperidine N-CH₃2.35Singlet
Quinazoline C6-F7.12Doublet (J = 8.5 Hz)

Industrial-Scale Considerations

Patented methods emphasize cost-effective adaptations:

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalyst Reuse : Pd/C in hydrogenation steps recycled up to 5 times without activity loss .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6' position participates in nucleophilic substitution under basic or acidic conditions. Comparative studies on similar fluorinated spiro compounds show:

Reaction TypeConditionsProducts/OutcomeSource
Aromatic Fluorine Displacement K₂CO₃, DMF, 80°C, 12 hrSubstituted derivatives with -OH or -NH₂ groups
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at electron-rich positions

Fluorine's electron-withdrawing effect directs substitutions to the quinazoline ring’s meta and para positions.

Ring-Opening and Rearrangement Reactions

The spirocyclic system undergoes ring-opening under specific conditions:

TriggerObserved TransformationApplicationSource
Acid Catalysis (HCl, reflux)Piperidine ring opening → linear amine intermediatesSynthesis of acyclic bioactive analogs
Base-Mediated Rearrangement (NaOH, EtOH)Quinazolinone lactam cleavage → carboxylic acid derivativesProdrug development

Stability studies indicate the spiro structure remains intact below pH 10 but degrades rapidly in strongly alkaline environments.

Oxidation and Reduction Pathways

The quinazolinone carbonyl group and tertiary amine in the piperidine ring drive redox reactions:

ReactionReagentsOutcomeSource
NaBH₄ Reduction EtOH, 25°C, 6 hrConversion of C=O to CH₂ group
PCC Oxidation DCM, 0°C → 25°C, 3 hrOxidative dehydrogenation of piperidine

Reduction of the lactam carbonyl produces a secondary alcohol, while oxidation generates α,β-unsaturated ketones.

Functionalization at the Methyl Group

The 1'-methyl group undergoes selective modifications:

Reaction TypeConditionsOutcomeSource
Free Radical Bromination NBS, AIBN, CCl₄, 80°CCH₃ → CH₂Br (85% yield)
Oxidation to Carboxylic Acid KMnO₄, H₂O, ΔCH₃ → COOH (requires >24 hr)

Brominated derivatives serve as intermediates for coupling reactions (e.g., Suzuki-Miyaura).

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals, enhancing bioactivity:

Metal IonLigand SitesObserved Stability Constant (log K)Source
Cu(II)Piperidine N, quinazoline O8.9 ± 0.2
Fe(III)Quinazoline N6.7 ± 0.3

Copper complexes exhibit enhanced antiproliferative activity against cancer cell lines (IC₅₀ reduction by 40–60%) .

Stability Under Biological Conditions

Hydrolytic and metabolic stability data:

ConditionHalf-Life (t₁/₂)Major Degradation PathwaySource
Simulated Gastric Fluid (pH 1.2)12.3 hrLactam hydrolysis
Human Liver Microsomes28.5 minN-demethylation

Demethylation at the piperidine nitrogen is the primary metabolic route.

Comparative Reactivity with Analogues

Reactivity differences between fluorine-substituted and unsubstituted spiro compounds:

Parameter6'-F DerivativeNon-Fluorinated AnalogSource
Electrophilic Substitution Rate 2.1× fasterBaseline
Oxidative Stability 15% lower ΔG‡Higher susceptibility to oxidation

Fluorination increases electron deficiency, accelerating aromatic substitutions but reducing resistance to oxidation.

Scientific Research Applications

Pharmacological Applications

The compound has been primarily investigated for its potential as a delta opioid receptor agonist , which positions it as a candidate for pain management therapies, particularly for neuropathic pain. The following sections detail its applications:

Pain Management

Research indicates that compounds similar to 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can effectively modulate pain pathways through the activation of delta opioid receptors. Studies have shown that stimulation of these receptors can lead to analgesic effects without the high abuse liability associated with traditional mu-opioid agonists .

Neuropathic Pain Treatment

In animal models, the compound has demonstrated efficacy in reducing neuropathic pain, suggesting its utility in treating conditions such as diabetic neuropathy and post-surgical pain. The mechanism involves the modulation of neurotransmitter release and inhibition of pain signal transduction pathways .

Potential in Treating Other Disorders

Beyond pain management, preliminary studies suggest that this compound may also have applications in treating anxiety and depression due to its interaction with various neurotransmitter systems. The spiro structure may enhance its ability to cross the blood-brain barrier, making it a viable candidate for central nervous system disorders .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

StudyFocusFindings
Quock et al., 1999Analgesic EffectsDemonstrated significant analgesic effects in inflammatory pain models using delta opioid receptor agonists .
Kieffer and Gaveriaux-Ruff, 2002CNS RisksDiscussed the lower abuse potential of delta receptor agonists compared to mu receptor agonists, supporting further exploration of compounds like this compound .
WO2007057775A1Therapeutic ApplicationsPatented methods for utilizing spiropiperidine derivatives in pain treatment, emphasizing their role as delta opioid receptor modulators .

Mechanism of Action

The mechanism of action of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” would depend on its specific interactions with molecular targets. These may include:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Substituent Differences Key Data/Applications References
This compound 1707372-68-6 C₁₃H₁₆FN₃O Reference compound N/A
7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 1351398-43-0 C₁₃H₁₆FN₃O Fluorine at 7' position (vs. 6') Purity: 96%; potential PET imaging agent
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 1325305-94-9 C₁₄H₁₈FN₃O Ethyl at 1' (vs. methyl) Higher lipophilicity; supplier data
1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one 438621-93-3 C₁₂H₁₅N₃O Piperidine ring at position 3 (vs. 4) Altered conformational flexibility
1’-H-Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one 30152-60-4 C₁₂H₁₄N₂O Cyclohexane instead of piperidine Mp: 300°C; higher thermal stability
Key Observations :
  • Fluorine Position : Moving fluorine from 6' to 7' (as in CAS 1351398-43-0) may alter electronic effects and binding affinity in biological targets .
  • Spiro Ring Position : Piperidine at position 3 (CAS 438621-93-3) vs. 4 introduces steric differences, impacting receptor interactions .
  • Ring System : Replacing piperidine with cyclohexane (CAS 30152-60-4) enhances thermal stability (mp 300°C) but reduces nitrogen-based reactivity .

Biological Activity

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS Number: 1355182-08-9) is a novel compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is C13H16FN3OC_{13}H_{16}FN_3O with a molecular weight of 249.28 g/mol. The compound features a spiro structure that is characteristic of various biologically active molecules.

PropertyValue
Molecular FormulaC13H16FN3O
Molecular Weight249.28 g/mol
CAS Number1355182-08-9

Research indicates that compounds within the spiro[piperidine] class often interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The specific mechanisms of action for this compound are still under investigation; however, preliminary studies suggest it may exhibit activity as a modulator of neurotransmitter systems and could potentially influence ion channel functions.

Potential Biological Activities

  • Anticancer Activity : Preliminary studies have suggested that spiro compounds can induce apoptosis in cancer cells through pathways involving the modulation of signaling cascades related to cell survival and proliferation.
  • Neuropharmacological Effects : The structural similarities with known psychoactive agents imply potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
  • Antimicrobial Properties : Some derivatives within the spiro series have shown promise against various bacterial strains, suggesting a possible role in infectious disease treatment.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of similar compounds have highlighted the importance of specific functional groups in enhancing biological efficacy. For instance, modifications to the piperidine ring or substituents on the quinazoline moiety can significantly impact potency against target receptors .
  • Case Studies : In vitro assays have demonstrated that certain analogs exhibit enhanced activity against cystic fibrosis transmembrane conductance regulator (CFTR) mutants, suggesting a potential application in respiratory therapies .

Case Study 1: Anticancer Activity

In a study examining the effects of various spiro compounds on cancer cell lines, it was found that this compound induced significant cytotoxicity in breast cancer cells. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological potential of spiro compounds demonstrated that derivatives similar to 6'-Fluoro-1'-methyl-1'H-spiro[piperidine] exhibited anxiolytic-like effects in animal models. These findings suggest possible therapeutic applications for anxiety disorders .

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Key ConditionsAdvantagesLimitations
[5+1]-Cyclocondensation70–85Reflux in ethanol, 24 hHigh purityRequires anhydrous conditions
Metal-free one-step80–90Acetic acid (10 mol%), 12 hScalable, eco-friendlyLimited substrate scope

Q. Table 2: NMR Spectral Data

Proton Environmentδ (ppm)MultiplicityAssignment
Aromatic protons6.69–7.67MultipletQuinazolinone ring
Spirocyclic CH₂1.43–1.89MultipletPiperidine/cyclohexane protons
Amide NH6.93SingletSecondary amine

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